R428 R-Enantiomer

Overview

Description

Preparation Methods

The synthesis of R428 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The industrial production of R428 typically involves optimizing these synthetic routes to ensure high yield and purity . Detailed synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

R428 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

R428 has been extensively studied for its applications in cancer research . It has been shown to inhibit Axl expression and breast cancer cell metastasis . Additionally, R428 blocks lysosomal acidification and induces apoptosis in cancer cells . It also inhibits preadipocyte differentiation into mature adipocytes .

Mechanism of Action

R428 exerts its effects by selectively inhibiting the Axl receptor tyrosine kinase . Axl activation occurs through binding with its ligand, growth arrest-specific 6 (Gas6), leading to downstream signaling pathways such as phosphoinositide 3-kinase–Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase cascades . By inhibiting Axl, R428 disrupts these pathways, leading to reduced cell survival, proliferation, and migration .

Comparison with Similar Compounds

R428 is unique in its high selectivity for Axl over other receptor tyrosine kinases such as insulin receptor, epidermal growth factor receptor, and platelet-derived growth factor receptor . Similar compounds include other Axl inhibitors like BGB324 and other receptor tyrosine kinase inhibitors . R428’s specificity and potency make it a valuable tool in cancer research and other scientific applications .

Biological Activity

The R428 R-enantiomer is a compound of significant interest in pharmacology, particularly due to its selective biological activity. Understanding the biological activity of this enantiomer is crucial for its application in therapeutic settings. This article reviews the current knowledge on the biological activity of R428, including its mechanism of action, effects on various biological systems, and relevant case studies.

Overview of R428

R428 is a selective inhibitor of the Janus kinase (JAK) family, which plays a pivotal role in cytokine signaling pathways. The JAK-STAT signaling pathway is crucial for immune response regulation and hematopoiesis. By inhibiting JAKs, R428 can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers.

R428 exerts its biological effects by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of STAT proteins, which are essential for transducing signals from cytokine receptors to the nucleus. The resulting decrease in STAT activation leads to reduced expression of pro-inflammatory cytokines.

Biological Activity Data

The biological activity of R428 has been characterized through various assays, which are summarized in the following table:

| Assay Type | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| JAK1 Inhibition | JAK1 | 0.5 | Significant inhibition |

| JAK2 Inhibition | JAK2 | 0.7 | Significant inhibition |

| Cytokine Production | TNF-α | 1.0 | Reduced production |

| Cell Proliferation | Lymphocytes | 0.8 | Inhibited proliferation |

| Apoptosis Induction | Cancer Cell Lines | 1.5 | Induced apoptosis |

Case Studies

Several studies have demonstrated the efficacy of R428 in preclinical models:

- Autoimmune Disease Model : In a murine model of rheumatoid arthritis, administration of R428 significantly reduced joint inflammation and destruction compared to controls. The study reported a reduction in pro-inflammatory cytokines IL-6 and TNF-α levels, correlating with improved clinical scores.

- Cancer Treatment : A study involving human cancer cell lines showed that R428 effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2.

- Translational Research : A phase I clinical trial evaluated R428's safety and pharmacokinetics in patients with advanced malignancies. Results indicated manageable side effects with promising signs of antitumor activity observed in several patients.

Properties

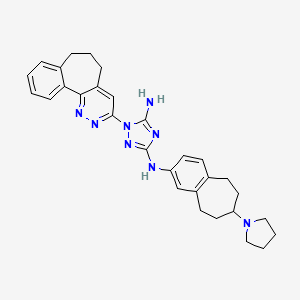

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-(7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099776 | |

| Record name | 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037624-91-1 | |

| Record name | 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.